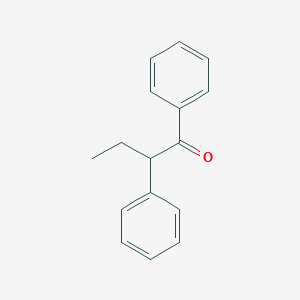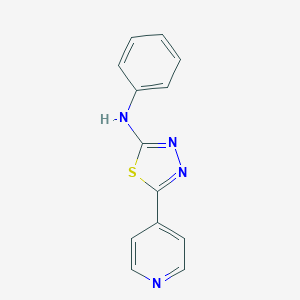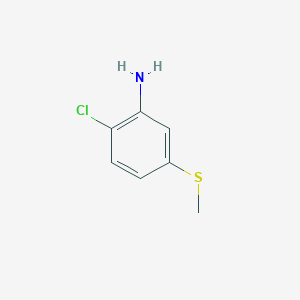
Methylnioxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methylnioxime is an organic compound with the molecular formula C7H12N2O2. It is a derivative of 1,2-cyclohexanedione, where the dioxime functional group is present. This compound is known for its chelating properties and is used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methylnioxime can be synthesized through several methods:
Oximation of 1,2-Cyclohexanedione: This involves the reaction of 1,2-cyclohexanedione with hydroxylamine hydrochloride in the presence of a base such as potassium hydroxide.
Reaction with Hydrazine: The compound can also be prepared by reacting 1,2-cyclohexanedione with hydrazine under alkaline conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale oximation processes, where the reaction conditions are optimized for yield and purity. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Chemical Reactions Analysis
Types of Reactions
Methylnioxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes and other derivatives.
Reduction: Reduction reactions can convert the dioxime group to amines or other reduced forms.
Substitution: The compound can undergo substitution reactions where the dioxime group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Oximes and other oxidized derivatives.
Reduction: Amines and reduced forms of the compound.
Substitution: Substituted cyclohexanedione derivatives.
Scientific Research Applications
Methylnioxime has several scientific research applications:
Chemistry: Used as a chelating agent to form complexes with transition metals like cobalt, iron, and nickel.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in photometric detection of metal ions and as a corrosion inhibitor.
Mechanism of Action
The mechanism of action of Methylnioxime involves its ability to form stable complexes with metal ions. The dioxime groups act as ligands, binding to metal ions and forming chelates. This property is exploited in various applications, including metal ion detection and corrosion inhibition .
Comparison with Similar Compounds
Similar Compounds
1,2-Cyclohexanedione: The parent compound without the dioxime groups.
1,3-Cyclohexanedione: An isomer with different positioning of the carbonyl groups.
1,4-Cyclohexanedione: Another isomer with carbonyl groups at the 1 and 4 positions.
Uniqueness
Methylnioxime is unique due to its dioxime functional groups, which provide strong chelating properties. This makes it particularly useful in applications requiring metal ion complexation and detection .
Properties
CAS No. |
18310-19-5 |
|---|---|
Molecular Formula |
C7H12N2O2 |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
(NE)-N-[(2E)-2-hydroxyimino-4-methylcyclohexylidene]hydroxylamine |
InChI |
InChI=1S/C7H12N2O2/c1-5-2-3-6(8-10)7(4-5)9-11/h5,10-11H,2-4H2,1H3/b8-6+,9-7+ |
InChI Key |
GJADLHDOELLEFC-UHFFFAOYSA-N |
SMILES |
CC1CCC(=NO)C(=NO)C1 |
Isomeric SMILES |
CC1CCC(=C(C1)NO)N=O |
Canonical SMILES |
CC1CCC(=C(C1)NO)N=O |
Synonyms |
1,2-Cyclohexanedione, 4-methyl-, dioxime |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















